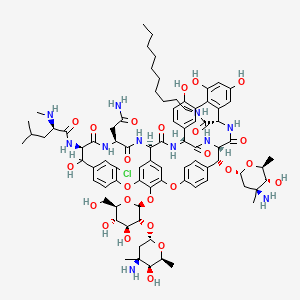

Eremomycin derivative

Description

Properties

CAS No. |

270927-20-3 |

|---|---|

Molecular Formula |

C83H110ClN11O25 |

Molecular Weight |

1697.3 g/mol |

IUPAC Name |

(1S,2R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-N-decyl-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxamide |

InChI |

InChI=1S/C83H110ClN11O25/c1-9-10-11-12-13-14-15-16-25-89-76(108)63-47-31-44(97)32-52(99)60(47)46-27-41(19-23-51(46)98)61-77(109)95-65(80(112)93-63)69(118-58-34-82(6,86)72(104)38(4)113-58)40-17-21-45(22-18-40)115-54-29-43-30-55(70(54)120-81-71(68(103)67(102)56(36-96)117-81)119-59-35-83(7,87)73(105)39(5)114-59)116-53-24-20-42(28-48(53)84)66(101)64(94-74(106)49(88-8)26-37(2)3)79(111)90-50(33-57(85)100)75(107)91-62(43)78(110)92-61/h17-24,27-32,37-39,49-50,56,58-59,61-69,71-73,81,88,96-99,101-105H,9-16,25-26,33-36,86-87H2,1-8H3,(H2,85,100)(H,89,108)(H,90,111)(H,91,107)(H,92,110)(H,93,112)(H,94,106)(H,95,109)/t38-,39-,49+,50-,56+,58-,59-,61+,62+,63-,64+,65-,66?,67+,68-,69+,71+,72-,73+,81-,82-,83-/m0/s1 |

InChI Key |

DBEKGPGGUCAQKL-XTQMZZGCSA-N |

Isomeric SMILES |

CCCCCCCCCCNC(=O)[C@@H]1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)[C@@H]4C(=O)N[C@@H]([C@@H](C5=CC=C(C=C5)OC6=C(C7=CC(=C6)[C@H](C(=O)N4)NC(=O)[C@@H](NC(=O)[C@@H](C(C8=CC(=C(O7)C=C8)Cl)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]2C[C@]([C@@H]([C@@H](O2)C)O)(C)N)O[C@H]2C[C@]([C@H]([C@@H](O2)C)O)(C)N)C(=O)N1)O |

Canonical SMILES |

CCCCCCCCCCNC(=O)C1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)C4C(=O)NC(C(C5=CC=C(C=C5)OC6=C(C7=CC(=C6)C(C(=O)N4)NC(=O)C(NC(=O)C(C(C8=CC(=C(O7)C=C8)Cl)O)NC(=O)C(CC(C)C)NC)CC(=O)N)OC9C(C(C(C(O9)CO)O)O)OC2CC(C(C(O2)C)O)(C)N)OC2CC(C(C(O2)C)O)(C)N)C(=O)N1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Eremomycin

Strategies for Eremomycin (B1671613) Derivatization

Modification at the Asparagine Side Chain

A key strategy for modifying the asparagine residue (amino acid 3) of eremomycin involves the selective hydrolysis of the asparagine side chain amide to a carboxylic acid. This creates a new functional group for further derivatization.

The process begins with the selective hydrolysis of the primary amide group of the asparagine residue in eremomycin. This reaction yields AA3-carboxyeremomycin, which serves as a crucial intermediate for subsequent modifications. This intermediate possesses two carboxylic acid groups: one at the C-terminus (amino acid 7) and a newly formed one at the asparagine side chain (amino acid 3). nih.gov

This di-carboxylic acid intermediate can then be used to synthesize bis-amide derivatives. By reacting AA3-carboxyeremomycin with an appropriate amine, both the asparagine side chain and the C-terminal carboxyl groups are converted into amides. For instance, the synthesis of eremomycin AA3, AA7 bis-amides has been reported. nih.gov A notable example is the bis-benzylamide derivative, which has demonstrated significant antibacterial activity. nih.gov

Table 1: Antibacterial Activity of Eremomycin Bis-benzylamide Derivative

| Compound | Test Organism | MIC (µg/mL) |

|---|

Data sourced from Olsufyeva et al., 1999. nih.gov

C-Terminal Modifications

The conversion of the C-terminal carboxyl group into a carboxamide is a widely explored strategy. These derivatives are typically synthesized through the direct condensation of eremomycin with a primary or secondary amine. nih.gov This reaction is often facilitated by a condensing agent, such as diphenyl phosphorazidate. nih.gov

Several carboxamide derivatives of eremomycin have been synthesized and evaluated for their antibacterial properties. Simple amides, such as the unsubstituted carboxamide, as well as methylamide and benzylamide derivatives, have shown to be as active as the parent eremomycin against a range of Gram-positive bacteria. nih.gov In some cases, these modifications have led to a significant increase in potency. For example, the methylamide and benzylamide derivatives were found to be nearly ten times more active than eremomycin against clinical isolates of Staphylococcus epidermidis in vitro. nih.gov

Table 2: In Vitro Activity of Eremomycin Carboxamide Derivatives against Staphylococcus epidermidis

| Compound | Relative Activity vs. Eremomycin |

|---|---|

| Eremomycin Methylamide | ~10x more active |

Data sourced from Pavlov et al., 1996. nih.gov

Eremomycin hydrazide derivatives have also been synthesized and investigated. There are two primary synthetic routes to these compounds:

Direct Condensation: Eremomycin can be reacted directly with hydrazine (B178648), typically in the presence of a condensing agent like diphenyl phosphorazidate, to form the corresponding hydrazide. nih.gov

Hydrazinolysis of an Ester: Alternatively, the C-terminal carboxyl group of eremomycin can first be converted to an ester, such as a methyl ester. Subsequent treatment of this ester with hydrazine (hydrazinolysis) yields the desired hydrazide derivative. nih.gov

The resulting eremomycin hydrazide has demonstrated potent antibacterial activity. Similar to the more active carboxamide derivatives, the hydrazide was found to be almost an order of magnitude more active than the parent eremomycin against clinical isolates of Staphylococcus epidermidis. nih.gov

A more complex modification involves the introduction of an aminoalkylamide side chain at the C-terminus. This is achieved by conjugating eremomycin with a hydrophobic arylalkyl group through an alkylenediamine spacer. nih.govresearchgate.net

The synthesis is typically carried out by condensing eremomycin sulfate (B86663) with the dihydrochloride (B599025) salt of the corresponding N-substituted diamine. nih.gov The reaction is facilitated by a coupling agent such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) to maintain an optimal pH. nih.govisuct.ru The general reaction scheme involves the following molar ratios of reactants: 1 (eremomycin sulfate) : 9 (diamine dihydrochloride) : 13 (DIEA) : 1.7 (PyBOP). nih.gov

This synthetic strategy has yielded a series of eremomycin amides that exhibit improved activity against both glycopeptide-sensitive and resistant Gram-positive bacteria. nih.gov Research has indicated that an ethylenediamine (B42938) linker is particularly effective. researchgate.net Furthermore, derivatives containing a fluorobenzyl group have shown some of the highest activities among the synthesized compounds. researchgate.net

The synthesis of eremomycin pyrrolidide involves the condensation of eremomycin with pyrrolidine. nih.gov This modification has resulted in a potent semisynthetic glycopeptide with enhanced chemotherapeutic properties. nih.gov

Eremomycin pyrrolidide has demonstrated high activity against a broad range of Gram-positive bacteria, including vancomycin-susceptible staphylococci and enterococci. nih.gov Notably, it also retains significant activity against vancomycin-intermediate resistant Staphylococcus aureus (VISA). nih.gov

Table 3: In Vitro Activity of Eremomycin Pyrrolidide

| Organism Type | MIC Range (mg/L) |

|---|---|

| Vancomycin-susceptible staphylococci | 0.13 - 0.25 |

| Vancomycin-susceptible enterococci | 0.13 - 0.25 |

Data sourced from Olsufyeva et al., 2018. nih.gov

Introduction of Hydrophobic Substituents

The introduction of hydrophobic moieties to the eremomycin scaffold has been a key strategy to improve its interaction with the bacterial cell membrane and enhance its activity, particularly against resistant strains.

The synthesis of n-decyl derivatives of eremomycin has been explored to increase its hydrophobicity. These derivatives have been synthesized with the n-decyl substituent located in the eremosamine moiety (N'). The introduction of the n-decyl group has been shown to impact the antibacterial activity of the parent compound. Notably, the 7d-decylaminomethyl derivative of eremomycin has demonstrated significantly lower minimal inhibitory concentrations (MICs) for clinical isolates of staphylococci, being 2 to 8 times more active than the parent eremomycin. nih.gov This derivative also showed activity against vancomycin-resistant VanA enterococci. nih.gov

| Derivative | Position of Modification | Key Findings |

| n-Decyl derivative | Eremosamine moiety (N') | Enhanced activity against staphylococci. nih.gov |

| 7d-Decylaminomethyl derivative | 7d position of the resorcinol (B1680541) ring | 2-8 times more active than eremomycin against staphylococci; active against VanA enterococci. nih.gov |

Similar to n-decyl derivatives, p-(p-chlorophenyl)benzyl groups have been introduced into the eremomycin structure to enhance its hydrophobic character. These modifications have been made at the eremosamine moiety (N'). The resulting derivatives have shown considerable activity against glycopeptide-resistant enterococci (GRE). nih.gov When comparing these derivatives with similar modifications on an eremomycin core with a damaged peptide-binding pocket, it was found that both types of compounds were almost equally active against GRE, suggesting a mechanism of action that may not solely rely on binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. nih.gov

| Derivative | Position of Modification | Key Findings |

| p-(p-Chlorophenyl)benzyl derivative | Eremosamine moiety (N') | Active against glycopeptide-resistant enterococci (GRE). nih.gov |

The incorporation of bulky and lipophilic adamantyl groups is another strategy to modify glycopeptide antibiotics. While specific synthetic details for adamantyl derivatives of eremomycin are not extensively documented in the provided search results, the general principle involves leveraging the hydrophobic nature of the adamantane (B196018) cage to enhance membrane association and antibacterial activity. The synthesis of adamantyl amides of eremomycin has been mentioned in the context of creating chiral stationary phases for enantioseparation, indicating that the carboxylic acid group of eremomycin is a potential site for such modifications. researchgate.net

Aminomethylated Derivatives

Aminomethylation at the 7d position of the resorcinol ring of the seventh amino acid residue of eremomycin represents a significant chemical modification. This is achieved through the reaction of eremomycin with formaldehyde (B43269) and various primary or secondary amines, or ammonia. nih.gov This reaction introduces an aminomethyl group, and the nature of the amine used can be varied to modulate the properties of the resulting derivative. As mentioned earlier, the 7d-decylaminomethyl derivative was found to be the most active among a series of synthesized compounds, highlighting the importance of the hydrophobic character of the introduced substituent. nih.gov These hydrophobic 7d-alkylaminomethylated derivatives have demonstrated antibacterial properties similar to other hydrophobic derivatives of eremomycin. nih.gov

N-Alkylated Derivatives

N-alkylation of eremomycin has been achieved through its reaction with different alkyl halides. This process can lead to a variety of derivatives, including those alkylated at the N-terminus, quaternary compounds at the N-terminus, eremomycin esters, and esters of N-alkylated eremomycin. The specific outcome of the reaction is dependent on the structure of the alkyl halide used. Several of these N-alkylated derivatives have shown high antibacterial activity in vitro. For instance, N-allyleremomycin and the methyl ester of N,N-dimethyleremomycin were found to be at least as active as the parent eremomycin. nih.gov

| Derivative | Type of Modification | Key Findings |

| N-allyleremomycin | N-terminal alkylation | Activity comparable to parent eremomycin. nih.gov |

| Methyl ester of N,N-dimethyleremomycin | Esterification and N-terminal dimethylation | Activity comparable to parent eremomycin. nih.gov |

Picolylamide and Cationic Lipoglycopeptide Synthesis

The synthesis of eremomycin picolylamides and their cationic lipoglycopeptide derivatives represents a more complex modification strategy. Eremomycin picolylamides are obtained through the condensation of eremomycin with picolylamines. isuct.ru Further quaternization of the pyridine (B92270) fragment of the picolylamide with long-chain alkyls leads to the formation of cationic lipoglycopeptides. isuct.ru

The synthesis of these amides is typically carried out via condensation of eremomycin with the corresponding amine in the presence of a coupling agent like PyBOP and a base such as triethylamine (B128534) in a solvent like DMSO. isuct.ru

A study of their antibacterial properties revealed that eremomycin picolylamides exhibit significantly greater activity against glycopeptide-sensitive strains of gram-positive pathogens compared to the original eremomycin and vancomycin (B549263). isuct.ru The introduction of a cationic surfactant residue through quaternization led to an increase in activity against glycopeptide-resistant strains, although this was accompanied by a decrease in activity against sensitive strains. isuct.ru This suggests that the cationic lipophilic tail may enable the molecule to anchor to the bacterial membrane, contributing to a multi-target mechanism of action. isuct.ru

| Derivative Type | Synthetic Precursor | Key Findings |

| Eremomycin Picolylamides | Picolylamines | Greater activity against glycopeptide-sensitive strains compared to eremomycin and vancomycin. isuct.ru |

| Cationic Lipoglycopeptides | Quaternized Picolylamines | Increased activity against glycopeptide-resistant strains. isuct.ru |

Des-(N-methyl-D-leucyl)Eremomycin Derivatization via Edman Degradation

A key strategy for modifying the N-terminus of eremomycin involves the removal of the N-terminal N-methyl-D-leucine residue. This is accomplished through Edman degradation, a well-established method for stepwise amino acid cleavage from the N-terminus of a peptide nih.govnih.govnih.gov. The process yields des-(N-methyl-D-leucyl)eremomycin, a hexapeptide derivative with a free primary amino group at the new N-terminus, which serves as a versatile precursor for further derivatization nih.govjohnshopkins.edu.

The degradation is typically a two-step process. First, eremomycin is reacted with phenyl isothiocyanate (PhNCS) under mildly alkaline conditions to form an N-phenylaminothiocarbonyl intermediate nih.govresearchgate.net. Subsequently, treatment with an acid, such as a trifluoroacetic acid (TFA) mixture, cleaves the N-terminal residue, yielding the hexapeptide des-(N-methyl-D-leucyl)eremomycin nih.govresearchgate.net. This transformation results in what is described as a "damaged peptide core" or a "defective binding pocket," which significantly decreases the molecule's binding affinity for its primary bacterial target, the D-Ala-D-Ala terminus of peptidoglycan precursors nih.gov.

Despite the compromised binding pocket, this hexapeptide core has been utilized to synthesize novel derivatives. Researchers have introduced hydrophobic substituents to create derivatives that exhibit activity against glycopeptide-resistant enterococci (GRE) nih.govjohnshopkins.edu. It is hypothesized that these hydrophobic derivatives may inhibit the transglycosylase stage of bacterial peptidoglycan biosynthesis, acting through a mechanism that does not rely on strong dipeptide binding nih.gov.

Further modifications of the newly exposed N-terminal amine of the hexapeptide have been explored. For instance, reductive alkylation can be performed to introduce various substituents nih.gov. This approach provides a pathway to a wide array of N-terminally modified eremomycin analogs, enabling extensive structure-activity relationship (SAR) studies.

| Precursor | Reagents | Key Intermediate/Product | Purpose of Derivatization |

| Eremomycin | 1. Phenyl isothiocyanate (PhNCS) 2. Trifluoroacetic acid (TFA) | Des-(N-methyl-D-leucyl)eremomycin | Create a hexapeptide core for further modification. |

| Des-(N-methyl-D-leucyl)eremomycin | Alkylating agents (Reductive Alkylation) | N-alkylated hexapeptide derivatives | Introduce hydrophobic or other functional groups. |

Aglycon Derivatization Strategies

The eremomycin aglycon, the core peptide structure devoid of its sugar moieties, serves as another fundamental template for derivatization. Strategies targeting the aglycon aim to alter the peptide backbone and its functional groups to generate novel analogs.

One significant approach involves the Edman degradation of the eremomycin aglycon itself to produce the corresponding hexapeptide nih.gov. This hexapeptide can then be aminoacylated with various D-amino acid derivatives, such as D-lysine, D-histidine, or D-tryptophan, to create new heptapeptide (B1575542) analogs of the eremomycin aglycon nih.gov. This method allows for the systematic replacement of the original N-terminal residue to probe its role in antibacterial activity. Studies have shown that substituting N-methyl-D-leucine with D-lysine does not significantly impair the in vitro antibacterial properties of the aglycon nih.gov.

Modification of the amine groups on the aglycon is another common strategy. Acylating agents like acetic anhydride (B1165640) or octanoyl chloride can be used to introduce acetyl or pelargonyl groups, respectively nih.gov. Similarly, alkylation can be achieved using reagents such as acetaldehyde (B116499) with a reducing agent, leading to the formation of N-ethyl derivatives nih.gov. These modifications can alter the charge, lipophilicity, and steric properties of the molecule.

The C-terminal carboxyl group of the aglycon is also a prime target for derivatization. Amidation, for instance by creating N-(adamantyl-1)methylcarboxamides, has been shown to yield derivatives with antiretroviral activity researchgate.net. Conversely, derivatives of the aglycon where the peptide core has been compromised by Edman degradation (des-(N-Me-D-Leu)-aglycon amides) were found to be inactive against both glycopeptide-sensitive and -resistant bacteria, highlighting the importance of the intact heptapeptide structure for this class of activity researchgate.net.

| Aglycon Modification Site | Strategy | Example Reagents/Reactants | Resulting Derivative Type |

| N-terminus (after Edman degradation) | Aminoacylation | D-lysine, D-histidine, D-tryptophan derivatives | New heptapeptide analogs |

| Amine Groups | Acylation | Acetic anhydride, Octanoyl chloride | N-acyl aglycon derivatives |

| Amine Groups | Alkylation | Acetaldehyde / NaBH3CN | N-alkyl aglycon derivatives |

| C-terminus | Amidation | Adamantyl-1-methylamine | C-terminal amide derivatives |

Chemo- and Regioselectivity in Eremomycin Derivative Synthesis

The complex structure of eremomycin, with its numerous reactive sites, makes chemo- and regioselectivity critical challenges in its synthetic modification. Achieving selectivity is essential to generate well-defined derivatives and avoid complex product mixtures.

Selective modification of the C-terminal carboxyl group is a frequently pursued strategy. This can be achieved with high chemoselectivity through amidation reactions using specific coupling reagents. For example, the condensation of eremomycin with various amines using (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) proceeds with good selectivity for the carboxylic acid, even in the presence of other nucleophilic groups nih.govnih.gov. This method has been used to synthesize series of aminoalkylamides, where acylation occurs selectively at the C-terminus without affecting primary amino groups on the substituent being introduced nih.gov.

Alkylation reactions can also be directed to specific sites depending on the reaction conditions and the nature of the alkylating agent. The use of different alkyl halides can lead to derivatives alkylated at the N-terminus, the amino group of the disaccharide branch, or the formation of esters at the carboxyl group nih.gov. For instance, it is possible to obtain N-allyleremomycin or the methyl ester of N,N-dimethyleremomycin, demonstrating that a degree of regioselectivity can be controlled nih.gov.

Further illustrating regioselectivity, a selective method for the amidation of the carboxyl group of the asparagine residue at amino acid 3 (AA3) of carboxyeremomycin has been developed nih.gov. Carboxyeremomycin, formed by the hydrolysis of the asparagine side chain amide, possesses two carboxylic acid groups. By using condensing reagents like PyBOP, it is possible to selectively amidate the AA3 carboxyl group, creating derivatives with modifications near the antibiotic's binding pocket nih.gov.

Advanced Synthetic Techniques and Reagents in Glycopeptide Modification

The synthesis of complex eremomycin derivatives often requires sophisticated techniques and modern reagents to ensure efficiency and selectivity. The field has moved beyond simple, classical reactions to embrace more advanced methodologies.

Peptide coupling reagents are central to many modification strategies, particularly for C-terminal amidation. Reagents such as PyBOP, TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and diphenyl phosphorazidate (DPPA) are commonly employed to facilitate the formation of amide bonds under mild conditions researchgate.netnih.gov. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) have also been used, although their use can sometimes lead to the formation of ureide byproducts nih.gov.

Chemoenzymatic synthesis represents a powerful approach that leverages the high selectivity of enzymes to modify glycopeptides. For example, glycosyltransferases can be used to alter the sugar moieties of the antibiotic nih.gov. These enzymes can add or modify saccharides with high precision, a task that is often challenging to achieve through purely chemical means. It has been demonstrated that glycosyltransferases can incorporate sugars bearing functional handles, such as azides, which can then be further modified using bioorthogonal chemistry nih.gov.

"Click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, is an advanced technique that has been applied to glycopeptide modification nih.gov. This reaction is highly efficient and selective, allowing for the conjugation of diverse molecular fragments to the eremomycin scaffold under biocompatible conditions. This strategy is often used in conjunction with chemoenzymatic methods, where a sugar bearing an azide or alkyne is first installed enzymatically, followed by a click reaction to attach a desired payload nih.gov.

Solid-phase peptide synthesis (SPPS) and related techniques are invaluable for constructing novel glycopeptide analogs from the ground up or for modifying fragments. Accelerated methods, such as High-Temperature Fast Stirring Peptide Synthesis (HTFS-PS), have been developed to improve the efficiency of synthesizing complex glycopeptides, which can be hampered by difficult coupling steps due to steric hindrance from the sugar components rsc.org.

| Technique/Reagent Class | Specific Examples | Application in Eremomycin Modification |

| Peptide Coupling Reagents | PyBOP, TBTU, DPPA, EDCI | Selective C-terminal amidation and carboxamide synthesis. |

| Chemoenzymatic Synthesis | Glycosyltransferases | Precise modification and installation of sugar moieties. |

| Bioorthogonal Chemistry | Huisgen 1,3-dipolar cycloaddition ("Click Chemistry") | Conjugation of diverse functional groups to azide/alkyne handles. |

| Advanced Peptide Synthesis | High-Temperature Fast Stirring Peptide Synthesis (HTFS-PS) | Efficient assembly of complex glycopeptide analogs. |

Structure Activity Relationship Sar Studies of Eremomycin Derivatives

Influence of Substituent Nature on Biological Activity

The nature of the substituents introduced onto the eremomycin (B1671613) scaffold plays a pivotal role in determining the antimicrobial profile of the resulting derivatives.

The introduction of hydrophobic groups has been a widely explored strategy to enhance the antibacterial potency of eremomycin. It has been observed that attaching hydrophobic substituents to the eremomycin molecule can lead to derivatives with significant activity against glycopeptide-resistant enterococci (GRE). nih.gov For instance, derivatives of alkylamines with linear lipophilic substituents, such as a C10H21 chain, have demonstrated activity against VanA and VanB enterococcal strains. nih.govresearchgate.netresearchgate.net

Specifically, the addition of an n-decyl or p-(p-chlorophenyl)benzyl substituent to the eremosamine moiety results in compounds that are active against GRE. nih.gov Similarly, eremomycin amides of 5-methoxy- and 5-benzyloxytryptamine (B112264) are effective against both vancomycin-susceptible and -resistant strains. nih.govresearchgate.netresearchgate.net The introduction of adamantyl or aminodecyl substituents into the aglycon of eremomycin has also been shown to increase antibacterial activity. acs.org

The mechanism of action for these hydrophobic derivatives appears to differ from that of the parent antibiotic. While they can still inhibit peptidoglycan synthesis, this inhibition may occur even without binding to the typical D-Ala-D-Ala target, which is altered in resistant strains. nih.gov This suggests that the hydrophobic moiety may facilitate interaction with the bacterial cell membrane or other cellular targets. nih.govresearchgate.net

A series of new eremomycin amides conjugated with a hydrophobic arylalkyl group via an alkylenediamine spacer showed increased activity against glycopeptide-resistant strains while maintaining activity against susceptible ones. bohrium.com Among these, derivatives with mono-halogen-containing substituents on the aromatic ring, particularly fluorine, exhibited higher activity than those with alkyl-containing groups. bohrium.comunideb.hu

The incorporation of cationic and hydrophilic moieties has also been investigated to improve the properties of eremomycin derivatives. The introduction of additional hydrophilic aminoalkyl groups can enhance the activity of the natural glycopeptide. isuct.ru These hydrophilic groups can also serve as linkers for attaching hydrophobic fragments, creating amphipathic molecules with potent antibacterial properties. bohrium.comdoaj.org

For example, a series of eremomycin amides were synthesized where a hydrophobic arylalkyl group was connected via a hydrophilic alkylenediamine spacer. bohrium.comdoaj.org This combination of hydrophobic and hydrophilic elements proved effective. Furthermore, the introduction of a basic diamine fragment has been studied for its effect on the activity of semi-synthetic eremomycin amides. unideb.hu The quaternization of a pyridinyl fragment in eremomycin picolylamide with long-chain alkyls leads to cationic lipoglycopeptides. isuct.ru These derivatives show increased activity against resistant strains, although this can sometimes be accompanied by a decrease in activity against susceptible strains. isuct.ru

The combination of a glycopeptide with another class of antibiotic, such as the aminoglycoside kanamycin (B1662678) A, has also been explored. mdpi.com These hybrid molecules, which possess both cationic and multiple hydroxyl groups from the kanamycin A moiety, represent another strategy to develop dual-action antibiotics. mdpi.com

Positional Effects of Substituents on Biological Activity

The position at which a substituent is attached to the eremomycin molecule is a critical determinant of its biological activity.

The eremosamine sugar is a key site for modification. As mentioned earlier, attaching hydrophobic substituents like n-decyl or p-(p-chlorophenyl)benzyl groups to the eremosamine moiety (at the N' position) yields derivatives with activity against glycopeptide-resistant strains. nih.gov This position is external to the D-Ala-D-Ala binding pocket, suggesting that modifications here can confer new mechanisms of action without disrupting the primary binding interaction in susceptible strains. nih.gov

The peptide core of eremomycin offers several sites for modification. The C-terminal carboxyl group of the peptide core is a particularly important site. dovepress.com Amidation of this group with various amines has been shown to be an effective strategy. nih.gov For example, eremomycin pyrrolidide exhibits high potency against S. aureus and Enterococcus strains. dovepress.comnih.gov

Modification of the N-terminal amino acid has also been explored. The removal of the N-methyl-D-leucine residue via Edman degradation results in a hexapeptide that can be re-acylated with different amino acids. nih.gov Substituting N-methyl-D-leucine with D-lysine in the eremomycin aglycone does not significantly harm its in vitro antibacterial properties. nih.gov However, introducing D-tryptophan or D-histidine at the N-terminus, or adding D-lysine to the intact N-terminus to create an octapeptide, leads to a practical loss of antibacterial activity. nih.gov This highlights the sensitivity of the N-terminal region to structural changes.

Interestingly, while derivatives with a damaged peptide core (lacking the N-methyl-D-leucine) and a hydrophobic substituent are less active against susceptible strains, they retain significant activity against glycopeptide-resistant enterococci. nih.gov This further supports the idea that hydrophobic modifications can introduce a mechanism of action that is independent of the traditional D-Ala-D-Ala binding. nih.govresearchgate.net

Comparative SAR Analysis with Other Glycopeptide Derivatives (e.g., Vancomycin (B549263), Teicoplanin)

The structure-activity relationships (SAR) of eremomycin and its derivatives become clearer when compared with other clinically significant glycopeptides like vancomycin and teicoplanin. Eremomycin shares a structural scaffold with vancomycin but exhibits key differences, primarily in its carbohydrate components, that contribute to its superior intrinsic activity. bohrium.comunideb.hunih.gov

Eremomycin is generally more potent than vancomycin against most strains of Gram-positive bacteria, both in vitro and in vivo. nih.gov Specifically, chloroeremomycin, a closely related natural analogue, demonstrates approximately 4 to 8 times greater activity than vancomycin against susceptible bacteria. oup.com This enhanced activity is linked to structural nuances that favor more effective binding to the target site. Conversely, when the carbohydrate moieties are removed, the resulting eremomycin aglycon is about eightfold less active than the vancomycin aglycon, highlighting the critical role these sugars play in eremomycin's antibacterial action. acs.org

Modifications to the core structure yield derivatives with significantly altered activity profiles compared to their vancomycin counterparts. For instance, creating amide derivatives at the C-terminus has proven to be a successful strategy. Studies on 2-adamantylamides of both eremomycin and vancomycin revealed that the eremomycin amide is 4 to 16 times more active, with the difference being particularly pronounced against glycopeptide-resistant enterococci (GRE) strains. unideb.hunih.gov Similarly, a series of aminoalkylamides of eremomycin, where a hydrophobic arylalkyl group is attached, showed higher potency than vancomycin against both sensitive and resistant Gram-positive strains. bohrium.comnih.gov The derivative known as oritavancin (B1663774), a semisynthetic N-alkyl-p-chlorophenylbenzyl derivative of chloroeremomycin, possesses significantly enhanced activity against vancomycin-resistant enterococci (VRE), a feat not achieved by vancomycin itself. oup.com

When compared with teicoplanin, a different subclass of glycopeptide, the distinctions in SAR are more pronounced. Teicoplanin's structure includes a lipid tail, which facilitates anchoring to the bacterial membrane, a property absent in natural vancomycin and eremomycin but a key factor in its mechanism. nih.gov While teicoplanin's activity is comparable to vancomycin's, eremomycin has been shown to have four times higher antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains than both vancomycin and teicoplanin. ucl.ac.benih.gov The mechanism of action related to dimerization, which is crucial for vancomycin- and eremomycin-type antibiotics, is different for teicoplanin derivatives. nih.govnih.gov This underscores that while all are glycopeptides targeting cell wall synthesis, the specific structural features—be it the sugar composition in eremomycin, the chlorine atoms in vancomycin, or the lipid tail in teicoplanin—dictate their ultimate potency and spectrum. nih.gov

Table 1: Comparative Activity of Glycopeptide Derivatives

| Compound/Derivative | Comparative Activity vs. Vancomycin | Comparative Activity vs. Teicoplanin | Key Structural Features Influencing Activity | Reference |

|---|---|---|---|---|

| Eremomycin | Generally more potent | 4x more active against MRSA | Unique carbohydrate moieties | nih.govnih.gov |

| Chloroeremomycin | 4-8 times more active against susceptible bacteria | Not specified | Chlorine on ring 2, ring 6 sugar | oup.com |

| Oritavancin (Eremomycin derivative) | Significantly enhanced activity, especially against VRE | Not specified | N-alkyl-p-chlorophenylbenzyl side chain | oup.com |

| Eremomycin Aminoalkylamides | More active against susceptible and resistant strains | Not specified | Hydrophobic arylalkyl group at C-terminus | bohrium.comnih.gov |

| Eremomycin Aglycon | ~8-fold less active than vancomycin aglycon | Not specified | Loss of crucial carbohydrate moieties | acs.org |

Relationship between Dimerization and Biological Activity

For glycopeptide antibiotics of the vancomycin class, including eremomycin, the formation of non-covalent, reversible dimers in aqueous solution is a critical factor influencing their biological activity. nih.gov A strong correlation has been established between the dimerization constant (Kdim) and the antibacterial potency (MIC) for many glycopeptides. mdpi.com

Eremomycin is known to form particularly strong homodimers, a tendency that is more pronounced than in vancomycin. mdpi.com This enhanced dimerization is attributed to its specific structural features. The sugar attached to residue 4 of the heptapeptide (B1575542) core and the presence of the ring 6 sugar (eremosamine) enable the formation of additional hydrogen bonds between the two monomer units, stabilizing the dimer complex to a greater extent than is possible for vancomycin. oup.com The addition of hydrophobic side chains to create semisynthetic derivatives, such as in oritavancin, further augments this dimerization capability. oup.comasm.org

A key aspect of this relationship is the cooperativity between dimerization and ligand binding. mdpi.com The binding of the antibiotic to its target, the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, is enhanced by dimerization. oup.com Conversely, the binding of the D-Ala-D-Ala ligand strengthens the dimer interface. oup.com This reciprocal enhancement leads to a significantly more stable complex at the bacterial cell wall, resulting in more effective inhibition of peptidoglycan synthesis and, consequently, greater antibacterial potency. oup.com This cooperative effect helps explain why eremomycin, which dimerizes strongly, shows increased activity in the presence of the target ligand, a contrast to weakly dimerizing antibiotics like vancomycin. mdpi.com

The combination of strong dimerization and other structural modifications, such as membrane anchoring via a hydrophobic side chain, can lead to powerful synergistic effects. asm.org Oritavancin exemplifies this principle; its enhanced dimerization, coupled with the ability of its chlorophenylbenzyl side chain to anchor to the bacterial membrane, allows for potent activity even against vancomycin-resistant strains that have altered their cell wall precursors. oup.com This dual mechanism of enhanced dimerization and membrane interaction is a cornerstone of the high efficacy of advanced eremomycin derivatives. asm.org Some research has also suggested that the addition of a target dipeptide ligand can induce the formation of higher-order oligomers of eremomycin, such as tetramers and octamers, in solution, which may represent another layer of complexity in its mode of action. mdpi.com

Table 2: Dimerization Properties and Activity

| Glycopeptide | Dimerization Strength | Key Factors in Dimerization | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Eremomycin | Strong (stronger than Vancomycin) | Disaccharide on residue 4, ring 6 sugar (eremosamine) | High antibacterial activity; cooperativity with ligand binding enhances potency. | oup.commdpi.com |

| Vancomycin | Weaker than Eremomycin | Lacks the additional sugar moieties of Eremomycin. | Activity is dependent on dimerization, but the effect is less pronounced. | oup.commdpi.com |

| Oritavancin | Augmented/Enhanced | Hydrophobic N-alkyl side chain promotes stronger dimerization. | Significantly enhanced potency and activity against resistant strains (VRE). | oup.com |

| Teicoplanin | Does not dimerize in the same manner | Lacks the structural interface for back-to-back dimerization; has a lipid tail. | Activity relies on membrane anchoring via its lipid tail, not dimerization. | nih.govnih.gov |

Mechanisms of Action of Eremomycin Derivatives

Elucidation of Molecular Binding Mechanisms

The antibacterial activity of eremomycin (B1671613) derivatives is fundamentally linked to their ability to bind to specific components of the bacterial cell wall precursors. This binding prevents the proper assembly of the peptidoglycan layer, which is crucial for maintaining the structural integrity of the bacterial cell. veterinaria.unsa.ba

Eremomycin derivatives target the peptidoglycan pentapeptide stem structure, which has the general sequence L-Ala-D-iso-Gln-L-Lys-D-Ala-D-Ala. nih.govnih.gov This interaction is the primary mechanism by which these antibiotics inhibit cell wall synthesis. nih.gov

The primary binding site for glycopeptide antibiotics, including eremomycin derivatives, is the D-Ala-D-Ala terminus of the peptidoglycan precursors. nih.govnih.gov The antibiotic's aglycon core forms a binding pocket that interacts with the D-Ala-D-Ala dipeptide. nih.gov This interaction is critical for the antibacterial activity against susceptible bacterial strains. nih.gov The binding affinity of eremomycin derivatives to the D-Ala-D-Ala terminus is a key determinant of their potency. mdpi.com

| Antibiotic | Binding to D-Ala-D-Ala Terminating Surface | Binding to D-Ala-D-Lactate Terminating Surface |

|---|---|---|

| Vancomycin (B549263) | Micromolar affinity | Millimolar affinity |

| Chloroeremomycin | Micromolar affinity | Millimolar affinity |

| LCTA-1421 Moiety | Peptidoglycan Precursor Moiety | Measured Distance (Å) |

|---|---|---|

| 15N-Asn amide | D-[1-13C]Ala | 5.1 |

| 15N-Asn amide | D-[1-13C]Ala | 4.8 |

| C-terminus 15N-amide | L-[3-13C]Ala | 3.5 |

The introduction of hydrophobic substituents to the eremomycin scaffold can significantly alter its mechanism of action and antibacterial spectrum. nih.govnih.gov These hydrophobic moieties can enable the derivatives to inhibit the transglycosylase stage of peptidoglycan biosynthesis, even in the absence of strong binding to the D-Ala-D-Ala dipeptide. nih.govacs.org This alternative mechanism is particularly important for activity against vancomycin-resistant strains that have altered peptidoglycan precursors (e.g., terminating in D-Ala-D-Lac). nih.gov The size and position of the hydrophobic substituent can influence the antibacterial activity of these derivatives. nih.govacs.org

Hydrophobic derivatives of eremomycin can exhibit a dual mechanism of action. researchgate.netresearchgate.net In susceptible bacteria with D-Ala-D-Ala-containing peptidoglycan precursors, two mechanisms are believed to be at play: the classical interaction with the D-Ala-D-Ala moiety and the inhibition of membrane-bound enzymatic reactions facilitated by the hydrophobic substituent. researchgate.net In glycopeptide-resistant enterococci (GRE), which lack the D-Ala-D-Ala target, the latter mechanism, involving the inhibition of bacterial membrane-bound enzymes, becomes the primary mode of action. researchgate.net This dual action contributes to their potency against a broad range of Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Interaction with Peptidoglycan Precursors

Inhibition of Bacterial Cell Wall Biosynthesis

The culmination of the molecular interactions described above is the potent inhibition of bacterial cell wall biosynthesis. nih.govmdpi.comnih.govresearchgate.net By binding to the lipid II intermediate, a membrane-bound peptidoglycan precursor, eremomycin derivatives block the subsequent transglycosylation and transpeptidation steps necessary for the formation of the rigid peptidoglycan polymer. oup.com This disruption of cell wall assembly weakens the structural integrity of the bacterium, ultimately leading to cell lysis and death. The ability of hydrophobic derivatives to directly inhibit the transglycosylation process represents a significant enhancement of this primary mechanism. nih.gov

Transglycosylase Inhibition

While the foundational mechanism of glycopeptide antibiotics is the sequestration of the D-Ala-D-Ala terminus of lipid II, thereby inhibiting the subsequent transpeptidation step, certain eremomycin derivatives exhibit an additional or alternative mode of action by inhibiting the transglycosylase stage of peptidoglycan biosynthesis. nih.gov Hydrophobic derivatives of eremomycin have been shown to inhibit this crucial step, which involves the polymerization of the glycan chains of the cell wall. nih.gov

Biochemical investigations have supported the hypothesis that these hydrophobic derivatives can inhibit the transglycosylase-mediated polymerization of lipid II into peptidoglycan, even in scenarios where the traditional binding to the dipeptide or depsipeptide is absent. nih.gov This dual mechanism, targeting both transglycosylation and transpeptidation, contributes to their enhanced antibacterial efficacy, particularly against resistant strains. researchgate.net For instance, the introduction of hydrophobic substituents at the exterior of the eremomycin molecule has been a key strategy in developing compounds with this inhibitory profile. nih.gov

Alternative Mechanisms in Resistant Strains (absence of dipeptide/depsipeptide binding)

The rise of vancomycin-resistant enterococci (VRE) and other resistant Gram-positive pathogens, which modify the terminal D-Ala-D-Ala of the peptidoglycan precursor to D-Ala-D-Lac, has significantly compromised the efficacy of traditional glycopeptides. nih.gov In these resistant strains, the binding affinity of antibiotics like eremomycin is drastically reduced. In response, eremomycin derivatives have been developed that can function without high-affinity binding to this modified target. researchgate.netnih.gov

Hydrophobic derivatives of eremomycin have demonstrated activity against glycopeptide-resistant strains. nih.gov Studies on derivatives with a damaged peptide core, specifically des-(N-methyl-D-leucyl)eremomycin which has a defective binding pocket, have shown that these compounds retain activity against resistant enterococci. nih.gov This suggests that their mechanism of action is not solely reliant on binding to the peptidoglycan terminus. nih.gov It is proposed that these hydrophobic derivatives inhibit peptidoglycan synthesis through alternative means, such as the direct inhibition of the transglycosylase enzyme, even when dipeptide or depsipeptide binding is not possible. nih.gov NMR binding experiments have confirmed that while binding to the D-Ala-D-Ala target is significantly decreased in these modified derivatives, their antibacterial activity against resistant strains persists. nih.gov

Insights from Labeled Eremomycin Derivatives in Mechanistic Studies

To gain a deeper understanding of the molecular interactions between eremomycin derivatives and their bacterial targets, researchers have employed isotopically labeled compounds in mechanistic studies. nih.govnih.gov The synthesis of eremomycin derivatives containing stable isotopes such as ¹⁵N or fluorine atoms has enabled the use of advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to probe these interactions in detail. nih.gov

For instance, ¹⁵N-labeled eremomycin has been utilized in solution NMR studies to investigate its oligomeric states, which are believed to play a role in its antibacterial activity. nih.gov These studies have revealed that eremomycin can form dimers and, in the presence of the cell wall analogue N-Ac-D-Ala-D-Ala, can further assemble into higher-order oligomers like tetramers and octamers. nih.gov

Molecular Interactions and Conformational Dynamics of Eremomycin Derivatives

Spectroscopic Analysis of Derivative Structures and Interactions

Spectroscopic techniques are pivotal in understanding the three-dimensional structure of eremomycin (B1671613) derivatives and their non-covalent interactions, such as dimerization and ligand binding. These methods provide critical insights into the conformational dynamics that govern the antibiotic's mechanism of action.

Electrospray Ionization Mass Spectrometry (ESI-MS) in Dimerization Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a valuable complementary technique to NMR for studying the non-covalent dimerization of glycopeptide antibiotics. researchgate.net This method allows for the direct observation of molecular ions and their non-covalent complexes in the gas phase, providing a means to quantify the extent of dimerization.

ESI-MS has been successfully used to determine the dimerization constants (Kdim) for eremomycin and a series of nine of its semisynthetic derivatives. researchgate.net The values obtained via ESI-MS for the natural glycopeptides were found to be in close agreement with those previously determined by NMR, validating the use of this mass spectrometry-based approach for such studies. researchgate.net The technique involves analyzing solutions of the antibiotic at varying concentrations to measure the relative abundance of the monomer and dimer ions, from which the equilibrium constant for dimerization can be calculated. researchgate.net Interestingly, for the eremomycin derivatives studied, no direct correlation was found between the measured dimerization constants and their antibacterial activities against various clinical strains of Gram-positive bacteria. researchgate.net

Table 2: Dimerization Constants (Kdim) of Selected Glycopeptides Determined by ESI-MS

| Compound | Dimerization Constant (Kdim) |

|---|---|

| Eremomycin | Data available in source researchgate.net |

| Vancomycin (B549263) | Data available in source researchgate.net |

| Ristocetin | Data available in source researchgate.net |

Computational Approaches to Molecular Interactions

Computational modeling provides a powerful lens through which to investigate the molecular interactions and conformational dynamics of eremomycin derivatives at an atomic level of detail. osti.govnih.gov Techniques such as molecular dynamics (MD) simulations, steered MD, and binding free energy calculations offer insights that are complementary to experimental data from spectroscopy. nih.gov These in silico methods allow for the characterization of the binding of glycopeptides to the peptidoglycan (PG) precursors of the bacterial cell wall. osti.govnih.gov

MD simulations, for example, can model the behavior of an eremomycin derivative and its target over time, revealing the dynamic nature of their interaction. researchgate.netacs.org These simulations have been used to study related glycopeptides like chloroeremomycin, showing how interactions with the pentaglycyl-bridge segment of the PG contribute to binding. osti.govnih.gov The primary forces governing these interactions can be dissected and quantified, including the hydrophobic effect, electrostatic interactions, van der Waals forces, and hydrogen bonding. osti.govacs.org

Furthermore, computational approaches like the molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) method can be used to calculate the binding free energy of the antibiotic-target complex. nih.gov This allows for a quantitative ranking of the binding affinity for different derivatives, which can then be correlated with experimental data. osti.gov Such studies provide a detailed understanding of the structure-activity relationship, explaining, for instance, how specific modifications to the eremomycin core structure can enhance binding affinity and, consequently, antibacterial potency. osti.govresearchgate.net These computational tools are invaluable for rational drug design, providing a predictive framework to guide the synthesis of new, more effective eremomycin derivatives.

Molecular Dynamics Simulations of Binding Sites

Molecular dynamics (MD) simulations have been employed to investigate the binding of eremomycin derivatives to their target, the D-Ala-D-Ala terminus of lipid II, a precursor in bacterial cell wall synthesis. researchgate.net These simulations provide a dynamic view of the conformational changes and interactions that occur upon binding.

Explicit solvent MD simulations have been used to explore the secondary-binding site of disaccharide-modified glycopeptide antibiotics, including chloroeremomycin, a derivative of eremomycin. nih.govosti.gov These studies have revealed that the enhanced binding of some derivatives to peptidoglycan (PG) is due to a combination of factors, including increased hydrophobic effects, electrostatic interactions, and van der Waals forces, rather than solely the number of hydrogen bonds formed. nih.govosti.gov

Simulations have also shed light on the role of specific residues in the binding pocket. For instance, the asparagine residue at position three of the heptapeptide (B1575542) core, while not directly involved in dipeptide binding, plays a critical role in substrate recognition. researchgate.net MD simulations of vancomycin, a related glycopeptide, and its aspartic-acid-substituted analogue have shown that modifications at this position can alter the conformation of the binding cleft, influencing its affinity for different peptidoglycan precursors. researchgate.netnih.gov

Water saturation difference experiments, a technique that can be complemented by MD simulations, have been used to locate the binding sites in the eremomycin dimer. semanticscholar.org These experiments have shown that upon binding of a ligand like N-Ac-D-Ala, water is expelled from the binding pocket, particularly around the w2 and w3 amide groups, indicating this as the primary interaction site. nih.gov

The stability of the protein-ligand complexes can be assessed through MD simulations by analyzing parameters such as the root-mean-square deviation (RMSD). mdpi.com Stable conformations with minimal deviation suggest a strong binding interaction. mdpi.com The trajectory data from these simulations can also be used to calculate binding free energies, providing a quantitative measure of the binding affinity. nih.gov

Table 1: Key Findings from Molecular Dynamics Simulations of Eremomycin and Related Glycopeptides

| Glycopeptide Studied | Simulation Focus | Key Findings |

| Chloroeremomycin | Secondary-binding site interactions with peptidoglycan (PG) | Enhanced binding is due to increased hydrophobic effect, electrostatic, and van der Waals interactions. nih.govosti.gov |

| Vancomycin Analogue (Aspartate substitution) | Role of the asparagine residue in the binding pocket | Modification at the third residue alters the binding cleft conformation and affinity for peptidoglycan precursors. researchgate.netnih.gov |

| Eremomycin Dimer | Location of ligand binding sites | Water is expelled from the binding pocket around the w2 and w3 amide groups upon ligand binding. semanticscholar.orgnih.gov |

Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in rational drug design for predicting the binding mode and affinity of ligands to their macromolecular targets. nih.gov

In the context of eremomycin derivatives, docking studies can elucidate the specific interactions between the antibiotic and the bacterial cell wall precursors. These studies involve preparing the 3D structures of both the receptor (the D-Ala-D-Ala or D-Ala-D-Lac terminus of peptidoglycan) and the ligand (the this compound) and then using a docking program to find the best-fit orientation of the ligand in the receptor's binding site. mdpi.com

The results of docking studies are often evaluated using a scoring function that estimates the binding affinity. nih.gov These scores, along with a detailed analysis of the intermolecular interactions such as hydrogen bonds and hydrophobic contacts, can provide insights into why certain derivatives exhibit higher antibacterial activity. nih.gov For example, a high docking score for an this compound against the D-Ala-D-Lac target would suggest a potential efficacy against vancomycin-resistant strains.

While specific, detailed docking studies for a broad range of novel eremomycin derivatives are not extensively reported in the provided context, the methodology is a standard and crucial part of the development of new glycopeptide antibiotics. mdpi.comnih.gov The reliability of docking protocols is often validated by "redocking" a known co-crystallized ligand to ensure the program can accurately reproduce the experimentally observed binding mode. mdpi.com

Oligomerization and Dimerization Studies of Eremomycin Derivatives

Eremomycin and its derivatives have a strong tendency to form non-covalent dimers and, under certain conditions, higher-order oligomers in aqueous solution. semanticscholar.orgmdpi.com This process of self-association is a key feature of their biological activity.

Studies have shown that eremomycin forms a particularly strong homodimer compared to other vancomycin-group antibiotics. semanticscholar.orgmdpi.com The dimerization is characterized by a back-to-back arrangement of the two monomeric units. researchgate.net The presence of these dimers has been confirmed using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

In the presence of bacterial cell wall analogue peptides, such as N-Ac-D-Ala-D-Ala, eremomycin dimers can further associate to form discrete tetramers and octamers. nih.govmdpi.com This ligand-induced oligomerization is a significant finding, as higher-order oligomers of glycopeptide antibiotics had not been previously detected in aqueous solution under near-physiological conditions. semanticscholar.orgmdpi.com The formation of these oligomers is a tailored supramolecular self-organization process. nih.gov

It has been observed that not all cell wall analogues induce the formation of these higher-order structures. For instance, while N-Ac-D-Ala-D-Ala promotes the formation of tetramers and octamers, the addition of N-Ac-D-Ala or (N-Ac)2-L-Lys-D-Ala-D-Ala does not lead to the same effect. nih.gov

Influence of Dimerization on Mechanism of Action

The dimerization of eremomycin derivatives has a profound impact on their mechanism of action. semanticscholar.orgmdpi.com It is widely accepted that dimerization enhances the antibacterial effect in a cooperative manner. semanticscholar.orgnih.gov There is a strong correlation between the dimerization constant (Kdim) and the antibacterial activity (Minimum Inhibitory Concentration, MIC) for many glycopeptide antibiotics. semanticscholar.orgmdpi.com

The enhanced activity is thought to arise from a "chelate" effect. When one monomer of the dimer binds to a peptidoglycan strand in the bacterial cell wall, the second monomer is brought into close proximity to other peptidoglycan ligands, increasing the avidity of the interaction. buffalo.edu

Furthermore, dimerization can allosterically increase the affinity of the individual monomers for their ligand. buffalo.edu This can occur through several proposed mechanisms:

Dimerization may induce conformational changes or reduce molecular flexibility, creating a more favorable binding site for the ligand. buffalo.edu

The positioning of positively charged groups in the dimer may attract the negatively charged carboxyl terminus of the ligand into the binding site. buffalo.edu

The formation of an antiparallel β-sheet structure in the dimer can polarize the backbone peptide groups involved in ligand binding, thereby strengthening their hydrogen-bonding potential. buffalo.edu

The introduction of a hydrophobic moiety in some semi-synthetic glycopeptide derivatives can increase activity against resistant strains. nih.gov This is presumed to be realized through a combination of co-binding to the D-Ala-D-Lac fragment, dimerization, and anchoring on the bacterial membrane, which compensates for the lower affinity of the binding pocket for the modified peptidoglycan fragment. nih.gov

Mechanisms of Bacterial Resistance to Glycopeptides and Eremomycin Derivatives

Molecular Basis of Glycopeptide Resistance (e.g., D-Ala to D-Lac Substitution)

The primary mechanism of high-level glycopeptide resistance in bacteria, particularly in enterococci, involves a fundamental alteration of the antibiotic's target in the bacterial cell wall. nih.govnih.gov Glycopeptide antibiotics function by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting the transglycosylation and transpeptidation steps crucial for cell wall synthesis. nih.govrsc.org This binding sequesters the substrate and prevents the formation of a stable, cross-linked peptidoglycan layer, ultimately leading to cell death. nih.gov

The most clinically significant form of resistance, particularly VanA-type resistance, is conferred by a cluster of genes (vanHAX) that reprogram the synthesis of the peptidoglycan precursor. mdpi.comnih.gov The key event is the substitution of the terminal D-Ala residue with D-lactate (D-Lac), resulting in a D-Ala-D-Lac depsipeptide. nih.govnih.gov This seemingly minor change has profound consequences. The replacement of the amide bond between the two D-Ala residues with an ester bond in D-Ala-D-Lac leads to the loss of a critical hydrogen bond that is essential for the high-affinity binding of glycopeptide antibiotics. nih.gov This substitution results in a staggering 1,000-fold reduction in the binding affinity of vancomycin (B549263) for its target, rendering the antibiotic ineffective. nih.govnih.gov

The enzymatic machinery responsible for this alteration is encoded by the van gene cluster. The vanH gene encodes a dehydrogenase that reduces pyruvate (B1213749) to D-Lac. nih.gov Subsequently, the vanA gene product, a ligase, catalyzes the formation of the D-Ala-D-Lac depsipeptide. nih.govresearchgate.net To ensure the exclusive incorporation of the modified precursor, the vanX gene encodes a D,D-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala dipeptides, effectively eliminating the high-affinity binding sites for glycopeptides. nih.gov The expression of these resistance genes is tightly regulated by a two-component system, VanR-VanS, which senses the presence of glycopeptides and initiates the transcription of the resistance operon. mdpi.com

Strategies for Overcoming Resistance with Eremomycin (B1671613) Derivatives

The challenge posed by glycopeptide-resistant bacteria has spurred the development of novel therapeutic agents, with a significant focus on the chemical modification of existing glycopeptide scaffolds. Eremomycin, a glycopeptide antibiotic structurally similar to vancomycin, has proven to be a promising starting point for the synthesis of derivatives capable of overcoming resistance. acs.orgacs.org

Design of Derivatives Active Against Glycopeptide-Resistant Enterococci (GRE)

The primary strategy in designing eremomycin derivatives effective against GRE involves introducing modifications that either restore binding to the altered D-Ala-D-Lac target or confer an alternative mechanism of action. One successful approach has been the introduction of hydrophobic substituents to the eremomycin molecule. plos.orgresearchgate.net These lipophilic modifications are thought to enhance the antibiotic's activity against GRE through several potential mechanisms.

The introduction of hydrophobic groups can promote the dimerization of the antibiotic molecules, which may enhance their binding to the bacterial cell membrane and increase their effective concentration at the site of action. uspharmacist.com Furthermore, these modifications can lead to interactions with the bacterial cell membrane, potentially disrupting its integrity and providing an additional mechanism of killing that is independent of binding to the peptidoglycan precursor. mdpi.com

Researchers have synthesized series of eremomycin amides and other derivatives with various hydrophobic moieties, such as alkyl chains and arylalkyl groups. nih.govacs.orgacs.org For instance, derivatives with linear lipophilic substituents have demonstrated activity against VanA and VanB enterococcal strains. nih.gov Studies have shown that the introduction of a hydrophobic arylalkyl group via an alkylenediamine spacer to the eremomycin core can significantly enhance antibacterial activity against resistant strains. acs.orgacs.org

Below is a table summarizing the activity of selected eremomycin derivatives against a vancomycin-resistant Enterococcus faecium strain.

| Derivative | Modification | MIC (µg/mL) against Vancomycin-Resistant E. faecium |

| Eremomycin | Parent Compound | >128 |

| Derivative A | N'-decyl modification | 4 |

| Derivative B | 7d-CH2NH-decyl modification | 2 |

| Derivative C | Amide with 5-methoxytryptamine | 8 |

| Derivative D | Amide with fluorobenzyl group via diamine spacer | 1 |

Note: The data presented are illustrative and compiled from various studies to demonstrate the enhanced activity of eremomycin derivatives. Actual MIC values can vary depending on the specific strain and testing conditions.

Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Intermediate S. aureus (VISA)

While the primary driver for the development of new glycopeptide derivatives has been GRE, their activity against resistant strains of Staphylococcus aureus is also of critical importance. Methicillin-resistant S. aureus (MRSA) is a major cause of hospital and community-acquired infections, and the emergence of strains with reduced susceptibility to vancomycin, known as vancomycin-intermediate S. aureus (VISA), has further complicated treatment options. nih.gov

The mechanism of resistance in VISA is distinct from the D-Ala-D-Lac substitution seen in GRE. VISA resistance is typically associated with a thickening of the bacterial cell wall and an accumulation of D-Ala-D-Ala termini, which act as "decoy" targets for vancomycin, trapping the antibiotic in the outer layers of the cell wall and preventing it from reaching its site of action at the cell membrane. nih.gov

Eremomycin derivatives, particularly those with lipophilic modifications, have shown promising activity against both MRSA and VISA. acs.org The enhanced membrane activity of these derivatives may allow them to bypass the thickened cell wall of VISA strains and exert their antibacterial effect. Several studies have reported that new eremomycin amides are more active than vancomycin against both susceptible and resistant S. aureus strains. acs.org

The following table provides a comparative overview of the in vitro activity of vancomycin and a representative eremomycin derivative against different S. aureus phenotypes.

| Compound | MRSA (Vancomycin-Susceptible) MIC (µg/mL) | VISA MIC (µg/mL) | VRSA (VanA-mediated) MIC (µg/mL) |

| Vancomycin | 1 | 4-8 | >64 |

| This compound (e.g., EVG7) | 0.031-0.063 | <0.5 | <0.5 |

Evolution of Resistance to Eremomycin Derivatives

The development of resistance to any new antibiotic is an ever-present concern. While eremomycin derivatives have been designed to overcome existing resistance mechanisms, the potential for bacteria to evolve new ways to evade these modified drugs is a critical area of ongoing research. The evolutionary pathways to resistance against these second-generation glycopeptides are not yet fully understood, as their clinical use has been more limited compared to vancomycin.

However, several potential mechanisms for the evolution of resistance to eremomycin derivatives can be postulated based on our understanding of antibiotic resistance in general. These include:

Target Modification: While derivatives are designed to be active against the D-Ala-D-Lac alteration, it is conceivable that further mutations in the peptidoglycan synthesis pathway could arise, leading to a new precursor structure that is not recognized by the this compound.

Efflux Pumps: Bacteria can acquire or upregulate genes encoding efflux pumps, which are membrane proteins that can actively transport antibiotics out of the cell, thereby reducing the intracellular concentration of the drug to sub-lethal levels.

Enzymatic Inactivation: Bacteria may evolve enzymes that can chemically modify and inactivate the this compound, rendering it ineffective.

Alterations in Cell Wall Architecture: Similar to the mechanism in VISA, bacteria could evolve changes in their cell wall structure or physiology that prevent the this compound from reaching its target.

It is important to note that many of the eremomycin derivatives with multiple mechanisms of action are designed to be more "durable" and less prone to the rapid development of resistance. mdpi.com By targeting multiple cellular processes, the bacterium would need to acquire several independent mutations to overcome the antibiotic's effects, a scenario that is statistically less likely to occur. nih.gov Nevertheless, continuous surveillance and research into the potential for resistance evolution are essential to ensure the long-term efficacy of these important therapeutic agents.

Antiviral Activities of Eremomycin Derivatives

Inhibition of Viral Replication by Glycopeptide Derivatives (e.g., FIPV, SARS-CoV)

Semi-synthetic derivatives of eremomycin (B1671613) have shown significant inhibitory effects on the replication of coronaviruses in cell culture studies. The introduction of hydrophobic substituents to the eremomycin molecule has been a key strategy in developing derivatives with anti-coronavirus activity. nih.gov

Research has demonstrated that several of these modified glycopeptides can inhibit both FIPV and SARS-CoV replication, with their 50% effective concentrations (EC₅₀) falling in the lower micromolar range. nih.gov For instance, certain eremomycin derivatives have exhibited comparable EC₅₀ values against both viruses. In contrast, other derivatives have shown more pronounced activity against FIPV, with EC₅₀ values as low as 3.4–8.9 μM, while displaying lesser activity against SARS-CoV. nih.gov

The following table summarizes the antiviral activity of selected eremomycin derivatives against FIPV and SARS-CoV, highlighting their EC₅₀ values.

| Compound ID | Target Virus | EC₅₀ (µM) |

| Derivative A | FIPV | 3.4 - 8.9 |

| SARS-CoV | 31 - 65 | |

| Derivative B | FIPV | 12 - 22 |

| SARS-CoV | 5.4 - 14 | |

| Derivative C | FIPV | 20 - 45 |

| SARS-CoV | 20 - 45 |

Structure-Activity Relationships for Antiviral Eremomycin Derivatives

The antiviral efficacy of eremomycin derivatives is intricately linked to their chemical structure. A pivotal factor in conferring antiviral properties is the modification of the eremomycin molecule with hydrophobic substituents. nih.gov The parent eremomycin molecule itself does not exhibit significant antiviral activity. nih.gov

Key findings from structure-activity relationship studies include:

Importance of Hydrophobic Moieties: The addition of lipophilic groups is a critical determinant for antiviral activity. mdpi.com This has been a consistent observation across various glycopeptide derivatives.

Role of the Peptide Core: Modifications to the peptide core of the eremomycin aglycon can significantly impact antiviral activity. For instance, N-(adamantyl-1)methylcarboxamide of eremomycin aglycon demonstrated good antiretroviral activity. nih.gov Interestingly, even derivatives with a partially destroyed peptide core, such as the (Adamantyl-1)methylamide of des-(N-Me-D-Leu)-eremomycin aglycon, retained good antiretroviral activity. nih.gov

Impact of Carbohydrate Moieties: The removal of the carbohydrate parts of the eremomycin molecule generally does not negatively affect its antiviral activity. nih.gov This suggests that the core glycopeptide structure with appropriate hydrophobic modifications is the primary driver of the antiviral effect.

Antiviral Mechanisms of Action

The precise antiviral mechanisms of action for eremomycin derivatives are still under investigation, but current evidence suggests that they primarily interfere with the early stages of the viral life cycle, namely viral entry and replication. Glycopeptide antibiotics, in general, have been found to prevent the host cell entry process of various viruses. mdpi.com

It is hypothesized that the lipophilic modifications on the eremomycin derivatives play a crucial role in their mechanism of action. mdpi.com These hydrophobic moieties may facilitate interaction with the viral envelope or host cell membrane, thereby inhibiting the fusion process required for viral entry. Furthermore, some glycopeptide derivatives have been suggested to inhibit viral replication by targeting viral proteases, which are essential for processing viral polyproteins into functional viral enzymes and structural proteins. mdpi.com The broad-spectrum activity of some of these derivatives against different viruses suggests that they may target a conserved step in the viral replication cycle.

Biosynthetic Pathways and Biotechnological Aspects of Eremomycin and Its Derivatives

Biosynthesis of Natural Eremomycin (B1671613)

The biosynthesis of eremomycin is carried out by the bacterium Amycolatopsis orientalis. mdpi.com While the specific gene cluster for eremomycin has not been as extensively detailed as that for vancomycin (B549263), its structural similarity allows for a well-grounded model of its biosynthetic pathway. nih.govkegg.jp The process is a multi-stage enzymatic assembly line typical for glycopeptide antibiotics.

The core of eremomycin biosynthesis is the non-ribosomal peptide synthetase (NRPS) machinery. This large, multi-enzyme complex assembles the heptapeptide (B1575542) backbone from precursor amino acids. Following peptide synthesis, a series of critical post-assembly modifications, known as tailoring steps, occur. These include:

Oxidative Cross-linking: Cytochrome P450-dependent oxygenases catalyze the cross-linking of aromatic side chains of the amino acids within the peptide backbone, creating the characteristic rigid, cup-shaped structure essential for its antibiotic activity.

Glycosylation: Specific glycosyltransferases attach sugar residues to the peptide aglycone. Eremomycin's sugar portion is composed of glucose and two residues of 4-epi-vancosamine (2,3,6-trideoxy-3-amino-C-3-methyl-L-arabino-hexopyranose). nih.gov One amino sugar is part of a disaccharide, 2-O-(alpha-L-4-epi-vancosaminyl)-beta-D-glucopyranose, which is attached to the central triphenyl ether moiety of the aglycone. nih.gov

Halogenation: A specific halogenase incorporates a single chlorine atom into the second amino acid residue of the peptide, a key difference from vancomycin which typically has two. nih.gov

N-methylation: The N-terminal amino acid is methylated by a methyltransferase.

This complex series of enzymatic reactions results in the final, biologically active eremomycin molecule.

Isolation and Characterization of Natural Eremomycin Components

Natural eremomycin is typically produced via fermentation of Amycolatopsis orientalis. mdpi.com Following the fermentation process, the antibiotic must be isolated from the complex culture broth. The initial steps involve separating the bacterial biomass from the liquid medium, often through centrifugation or filtration. The crude eremomycin is then extracted from the supernatant.

Purification is a multi-step process that commonly employs chromatographic techniques. Reversed-phase chromatography is a principal method used to separate the different components of the eremomycin complex from impurities. mdpi.com This allows for the isolation of individual components, such as Eremomycin B.

Characterization and structural elucidation of the isolated components rely on a combination of chemical and spectroscopic methods. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds, confirming their chemical formula. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used not only for purification but also to assess the purity of the isolated components. nih.gov

Through these techniques, the structure of eremomycin was elucidated, revealing its close relationship to vancomycin but with key differences in its sugar and chlorine content. nih.gov The eremomycin aglycone is identified as monodechlorovancomycinic acid. nih.gov

Biotechnological Approaches to Eremomycin and Derivative Production

Biotechnology plays a crucial role in optimizing the production of eremomycin. A primary focus is on enhancing the yield from the producing organism, Amycolatopsis orientalis. One significant approach is the optimization of the fermentation medium. nih.gov By using mathematical experimental design, researchers can determine the optimal concentrations of key medium components, such as carbon and nitrogen sources. nih.gov This systematic approach has been shown to increase eremomycin production by 60-89% compared to initial, unoptimized media. nih.gov

Further biotechnological strategies, common in antibiotic production, include:

Strain Improvement: This involves classical mutagenesis (e.g., using UV or chemical mutagens) followed by screening for high-producing strains. Modern genetic engineering techniques can also be applied to modify the biosynthetic gene cluster to enhance production or to generate novel derivatives.

Fermentation Process Optimization: Beyond the nutrient medium, physical and chemical parameters of the fermentation process, such as temperature, pH, aeration, and agitation speed, are carefully controlled and optimized to maximize antibiotic yield.

Precursor Engineering: This advanced strategy involves manipulating the metabolic pathways of the producing organism to increase the intracellular supply of the specific amino acid and sugar precursors required for eremomycin biosynthesis.

These approaches are essential for making the production of eremomycin and its derivatives economically viable for further development.

Enzymatic Modifications and Semi-synthesis of Derivatives

To combat the rise of antibiotic-resistant bacteria, particularly vancomycin-resistant enterococci (VRE) and glycopeptide-intermediate Staphylococcus aureus (GISA), significant effort has been dedicated to modifying the eremomycin molecule. mdpi.comnih.gov Semi-synthesis, which involves chemically altering the natural eremomycin scaffold, is the most prevalent strategy.

The C-terminal carboxyl group of the peptide core is a primary site for modification. nih.gov A common reaction is amidation, where the carboxylic acid is converted to an amide by reacting it with various amines in the presence of a condensing agent like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). mdpi.comnih.gov This approach has yielded numerous derivatives with enhanced biological properties.

Notable semi-synthetic eremomycin derivatives include:

Eremomycin Pyrrolidide: Synthesized by condensing eremomycin with pyrrolidine, this derivative shows high activity against both vancomycin-susceptible and vancomycin-intermediate resistant staphylococci and enterococci. researchgate.netacs.org

Adamantyl-Containing Amides: The introduction of bulky, lipophilic groups like 2-aminoadamantane (B82074) at the C-terminus has produced compounds with high activity against a range of Gram-positive pathogens, including glycopeptide-resistant enterococci. nih.govresearchgate.net

Aminoalkylamides: A series of derivatives have been created by conjugating eremomycin with hydrophobic arylalkyl groups via an alkylenediamine spacer. mdpi.comnih.gov These modifications can increase activity against glycopeptide-resistant strains while maintaining potency against susceptible ones. mdpi.com

N-Acyl and N-Alkyl Derivatives: Modification of the amine groups on the eremomycin molecule through acylation or alkylation has also been explored. nih.gov However, acylation has been observed to decrease activity significantly, whereas ethylation resulted in only a slight reduction. nih.gov